4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione
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Overview
Description
4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that features a quinazoline core with a thione group at the 2-position and a pyridin-3-ylmethylamino substituent at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound “4-((pyridin-3-ylmethyl)amino)quinazoline-2(1H)-thione”, also known as “Oprea1_813331” or “4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione”, is a quinazoline derivative . Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . .
Mode of Action
Quinazoline derivatives have been reported to interact with various biological targets, leading to a range of biological activities
Biochemical Pathways
Quinazoline derivatives have been reported to affect a variety of biochemical pathways due to their broad range of medicinal activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Quinazoline derivatives have been reported to have a range of effects due to their broad spectrum of medicinal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Thione Group: The thione group is introduced by reacting the quinazoline derivative with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Attachment of the Pyridin-3-ylmethylamino Group: The final step involves the nucleophilic substitution reaction where the quinazoline thione is reacted with pyridin-3-ylmethylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding quinazoline-2-thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Pyridin-3-ylmethylamine, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinazoline-2-sulfoxide, quinazoline-2-sulfone.
Reduction: Quinazoline-2-thiol.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-one: Similar structure but with an oxygen atom instead of sulfur.
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-sulfoxide: Oxidized form of the thione compound.
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-sulfone: Further oxidized form with two oxygen atoms.
Uniqueness
4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen analogs. The thione group can participate in unique interactions with biological targets, making this compound a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-12-6-2-1-5-11(12)13(18-14)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOOYYXSNRFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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